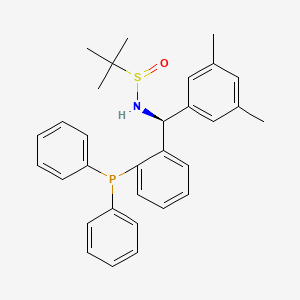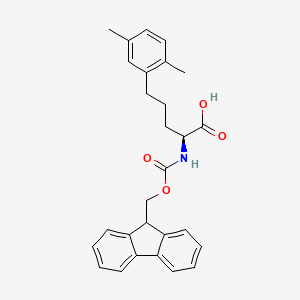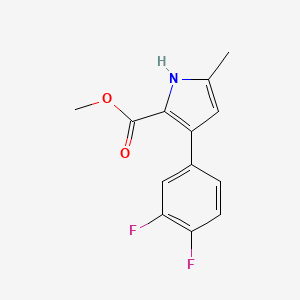
Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a difluorophenyl group attached to the pyrrole ring, which is further substituted with a methyl ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through a series of steps including diazotization, coupling, and cyclization to form the desired pyrrole derivative . The reaction conditions often involve the use of hydrazine hydrate and other reagents under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The use of catalysts like Raney nickel in a flow reactor can further enhance the efficiency and selectivity of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrrole nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized pyrrole derivatives, reduced alcohols, and substituted aromatic compounds. These products can be further utilized in various chemical and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The difluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound can inhibit the activity of enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, its interaction with microbial cell membranes can result in antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate include:
- Methyl 3-(3,4-dichlorophenyl)-5-methyl-1H-pyrrole-2-carboxylate
- Methyl 3-(3,4-dibromophenyl)-5-methyl-1H-pyrrole-2-carboxylate
- Methyl 3-(3,4-dimethylphenyl)-5-methyl-1H-pyrrole-2-carboxylate
Uniqueness
The uniqueness of this compound lies in the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H11F2NO2 |
|---|---|
Molekulargewicht |
251.23 g/mol |
IUPAC-Name |
methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H11F2NO2/c1-7-5-9(12(16-7)13(17)18-2)8-3-4-10(14)11(15)6-8/h3-6,16H,1-2H3 |
InChI-Schlüssel |
OXFODHNGTZEUMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1)C(=O)OC)C2=CC(=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Oxan-4-ylmethyl)piperidin-4-yl]-5-(2-propan-2-ylpyrazolo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole](/img/structure/B13657866.png)
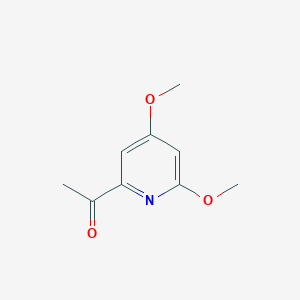


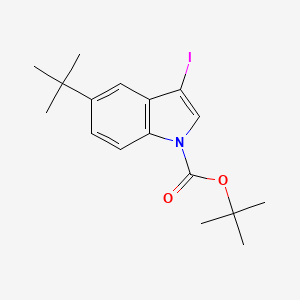
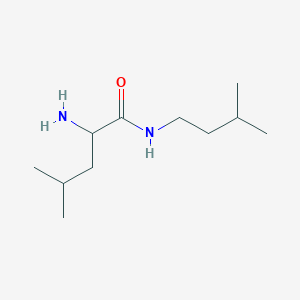
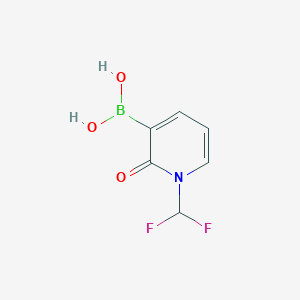
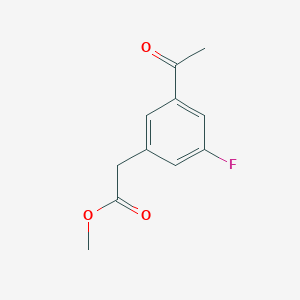
![6-Hydroxy-7-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13657927.png)

![(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)
![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)
